molecular formula C12H18ClNO4S B2526330 4-chloro-N,N-diethyl-2,5-dimethoxybenzenesulfonamide CAS No. 727675-10-7

4-chloro-N,N-diethyl-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2526330
CAS No.: 727675-10-7
M. Wt: 307.79
InChI Key: BUICJMWUBOJADT-UHFFFAOYSA-N
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Description

4-Chloro-N,N-diethyl-2,5-dimethoxybenzenesulfonamide is a benzenesulfonamide derivative characterized by a chlorine substituent at the 4-position, methoxy groups at the 2- and 5-positions, and N,N-diethyl substitution on the sulfonamide nitrogen. Its molecular formula is C₁₂H₁₇ClNO₄S, with a calculated molecular weight of 330.8 g/mol. The compound’s structure combines electron-withdrawing (Cl) and electron-donating (OCH₃) groups, which influence its physicochemical and pharmacological properties.

Sulfonamides are historically significant in medicinal chemistry, particularly as diuretics and antimicrobial agents . Synthesis likely involves sulfonylation of a 4-chloro-2,5-dimethoxybenzenesulfonyl chloride precursor with diethylamine, a method consistent with sulfonamide preparation routes .

Properties

IUPAC Name

4-chloro-N,N-diethyl-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO4S/c1-5-14(6-2)19(15,16)12-8-10(17-3)9(13)7-11(12)18-4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUICJMWUBOJADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-diethyl-2,5-dimethoxybenzenesulfonamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N-diethyl-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, products such as 4-azido-N,N-diethyl-2,5-dimethoxybenzenesulfonamide or 4-thiocyanato-N,N-diethyl-2,5-dimethoxybenzenesulfonamide.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Corresponding amines.

Scientific Research Applications

4-chloro-N,N-diethyl-2,5-dimethoxybenzenesulfonamide is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N,N-diethyl-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 4-chloro-N,N-diethyl-2,5-dimethoxybenzenesulfonamide and key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₁₂H₁₇ClNO₄S 330.8 Cl (4-), OCH₃ (2,5-), N,N-diethyl High lipophilicity (predicted)
4-Chloro-N-isopropyl-2,5-dimethoxybenzenesulfonamide C₁₁H₁₆ClNO₄S 293.76 Cl (4-), OCH₃ (2,5-), N-isopropyl Supplier data available; lower MW
4-Amino-N,N-diethyl-2,5-dimethoxybenzenesulfonamide C₁₂H₂₀N₂O₄S 288.36 NH₂ (4-), OCH₃ (2,5-), N,N-diethyl Polar due to NH₂; potential bioactivity
4-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide C₁₄H₁₂Cl₂NO₄S 361.22 Cl (4-), OCH₃ (2,5-), second Cl on aryl Bifunctional halogenation; structural data
2,5-Dichloro-N-(4-methoxyphenyl)benzenesulfonamide C₁₃H₁₁Cl₂NO₃S 340.20 Cl (2,5-), OCH₃ (4-), N-aryl Crystalline; antimicrobial potential

Key Comparisons

Replacement of Cl with NH₂ () increases polarity, favoring solubility in aqueous environments.

Pharmacological Implications :

  • Sulfonamides with chlorine and methoxy groups (e.g., ) often exhibit antimicrobial or diuretic activity. The target compound’s diethyl substitution may prolong metabolic stability compared to smaller alkyl groups.

Synthetic Methods :

  • Electrochemical synthesis of sulfonamides (e.g., ) offers a metal-free route applicable to derivatives like the target compound.

Crystallographic Data :

  • Analogs such as 4-chloro-N-(3,5-dimethylphenyl)benzenesulfonamide () and 2,5-dichloro-N-(4-methoxyphenyl)benzenesulfonamide () exhibit well-resolved crystal structures, highlighting the role of substituents in packing efficiency.

Biological Activity

4-Chloro-N,N-diethyl-2,5-dimethoxybenzenesulfonamide is a sulfonamide compound with diverse biological activities. Its molecular formula is C12H18ClN1O4SC_{12}H_{18}ClN_{1}O_{4}S and it has a molecular weight of approximately 308 g/mol. This compound has garnered attention in various fields such as medicinal chemistry, biochemistry, and pharmacology due to its potential therapeutic applications, particularly in enzyme inhibition and antimicrobial activity.

The synthesis of this compound typically involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with diethylamine. The reaction is conducted in organic solvents like dichloromethane under controlled conditions to ensure high yield and purity. The final product can be purified through recrystallization or chromatography .

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and proteins:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to bind to the active sites of enzymes, thereby inhibiting their activity. This mechanism is crucial for its potential use in treating diseases where enzyme regulation is necessary .
  • Protein Interactions : The compound can alter protein structures and functions, impacting various cellular pathways including those involved in cell growth and apoptosis .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of certain bacterial strains by targeting bacterial enzymes essential for their survival. For instance, it has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .

Enzyme Inhibition Studies

A notable study focused on the compound's role as an inhibitor of liver pyruvate kinase (PKL), an enzyme involved in glucose metabolism. The compound displayed a dose-dependent inhibition pattern with an IC50 value indicating effective enzyme suppression at micromolar concentrations. This suggests its potential utility in metabolic disorders such as diabetes .

Case Studies

  • Inhibition of Pyruvate Kinase : In a controlled experiment, this compound was administered to HepG2 cells. Results showed a concentration-dependent decrease in PKL activity, linking the compound's action to alterations in metabolic pathways associated with lipid accumulation .
  • Antibacterial Efficacy : A study evaluated the antibacterial properties of the compound against E. coli. The results indicated that at concentrations above 10 µM, there was a marked reduction in bacterial viability, supporting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar sulfonamide compounds:

Compound NameStructure FeaturesIC50 (µM)Biological Activity
This compoundChloro and methoxy groups~10Enzyme inhibition
4-Chloro-2,5-dimethylbenzenesulfonamideMethyl groups instead of methoxy~25Moderate enzyme inhibition
4-Amino-N,N-diethylbenzenesulfonamideAmino group addition~15Antimicrobial properties

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